molecular formula C14H8O2S3 B077323 5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde CAS No. 13130-50-2

5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde

Cat. No. B077323
CAS RN: 13130-50-2
M. Wt: 304.4 g/mol
InChI Key: YAEGPDBHSBKYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thiophene derivatives are typically synthesized through various organic reactions, including the Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of diverse arylthiophene-2-carbaldehyde compounds with significant yields. The cross-coupling involves arylboronic pinacol esters/acids to produce novel compounds that exhibit a range of biological activities (Ali et al., 2013). Another method involves a "four-component" assembly using styrylmalonates with 5-phenylthiophene-2-carbaldehyde, promoted by GaCl3, which results in polyaromatic thiophene structures through a high diastereoselective process (Borisov et al., 2019).

Molecular Structure Analysis

The molecular structure of thiophene derivatives like 5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde is characterized by the presence of multiple thiophene rings, which contribute to their unique electronic and absorption properties. These structures exhibit intense color and strong absorption in the near UV spectral region, indicative of their complex molecular arrangements and potential for material science applications (Borisov et al., 2019).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, including thioacetalization, chloromethylation, and oxidation. These reactions result in the formation of compounds with different functional groups and increased molecular complexity. For instance, the reaction of 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde with various reagents leads to the formation of compounds with sulfanyl, dithiane, and sulfonyl groups, demonstrating the versatile chemistry of thiophene derivatives (Papernaya et al., 2009).

Physical Properties Analysis

The physical properties of thiophene derivatives are influenced by their molecular structures. The presence of thiophene rings and various substituents affects their solubility, melting points, and optical properties. For example, the synthesis of symmetrically substituted thiazolo[5,4-d]thiazoles with thiophene cores demonstrates the impact of thiophene substitution on solubility in organic solvents and fluorescence properties, highlighting the relationship between molecular structure and physical properties (Tokárová et al., 2018).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, such as reactivity, stability, and electronic characteristics, are pivotal for their application in various fields. The ability to undergo selective chemical reactions, such as Suzuki-Miyaura coupling and metal-free cascade reactions, enables the synthesis of complex thiophene-based structures with specific chemical properties. These properties are essential for exploring their use in materials science, organic electronics, and as intermediates in pharmaceuticals (Hergert et al., 2018).

Scientific Research Applications

Covalent Organic Frameworks (COFs)

  • Field : Material Science
  • Application : This compound can be used as monomers to synthesize COF materials .

Synthesis of Thiophene Derivatives

  • Field : Medicinal Chemistry
  • Application : Thiophene-based analogs, potentially including “5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
  • Method : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
  • Results : Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Drug Delivery Systems

  • Field : Biomedical Engineering
  • Application : This compound can be used as linkers in the synthesis of Covalent Organic Frameworks (COFs), which have potential applications in drug delivery systems .

Fluorescent Brightener

  • Field : Material Science
  • Application : Compounds similar to “5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde”, such as 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, are used as optical brighteners which convert UV light into visible light . They are also used as fluorescent brighteners for thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating and printing ink .

Organic Semiconductors

  • Field : Material Science
  • Application : Thiophene-mediated molecules, potentially including “5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde”, have a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

  • Field : Electronics
  • Application : Thiophene-based compounds are used in the fabrication of organic light-emitting diodes (OLEDs) .

Future Directions

Given the potential applications of this compound in various fields, including medicinal chemistry and materials science, and its use in the synthesis of COFs , it is likely that future research will continue to explore its properties and applications.

properties

IUPAC Name

5-[5-(5-formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O2S3/c15-7-9-1-3-11(17-9)13-5-6-14(19-13)12-4-2-10(8-16)18-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEGPDBHSBKYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402754
Record name [1~2~,2~2~:2~5~,3~2~-Terthiophene]-1~5~,3~5~-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde

CAS RN

13130-50-2
Record name [2,2′:5′,2′′-Terthiophene]-5,5′′-dicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13130-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1~2~,2~2~:2~5~,3~2~-Terthiophene]-1~5~,3~5~-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde

Citations

For This Compound
2
Citations
FP Moraes, WF de Azevedo - Journal of molecular modeling, 2012 - Springer
Monoamine oxidase (MAO) is an enzyme of major importance in neurochemistry, because it catalyzes the inactivation pathway for the catecholamine neurotransmitters, noradrenaline, …
Number of citations: 18 link.springer.com
FP Moraes - 2011 - meriva.pucrs.br
A Doença de Parkinson (DP) é uma doença neurológica intrigante que afeta a população em geral, atacando principalmente nos países em desenvolvimento. Com isso, criase a …
Number of citations: 1 meriva.pucrs.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.